4-chloro-N'-hydroxybenzenecarboximidamide 4-chloro-N'-hydroxybenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 1219625-96-3
VCID: VC7871598
InChI: InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
SMILES: C1=CC(=CC=C1C(=NO)N)Cl
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

4-chloro-N'-hydroxybenzenecarboximidamide

CAS No.: 1219625-96-3

Cat. No.: VC7871598

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N'-hydroxybenzenecarboximidamide - 1219625-96-3

Specification

CAS No. 1219625-96-3
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 4-chloro-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Standard InChI Key QBGONPQFBDUVPG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=NO)N)Cl
Canonical SMILES C1=CC(=CC=C1C(=NO)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a para-chlorinated benzene ring attached to a carboximidamide group (C(=NO)NH2-\text{C}(=\text{NO})\text{NH}_2). Key identifiers include:

PropertyValueSource
IUPAC Name4-Chloro-N'-hydroxybenzenecarboximidamide
SMILESC1=CC(=CC=C1C(=NO)N)Cl\text{C1=CC(=CC=C1C(=NO)N)Cl}
InChI KeyQBGONPQFBDUVPG-UHFFFAOYSA-N
Molecular FormulaC7H7ClN2O\text{C}_7\text{H}_7\text{ClN}_2\text{O}
Molecular Weight170.59 g/mol

The planar benzene ring and electron-withdrawing chlorine substituent influence its reactivity, particularly in electrophilic substitution reactions.

Spectroscopic Profiles

  • NMR: The para-chloro substitution pattern generates distinct aromatic proton signals at δ 7.3–7.5 ppm, while the hydroxyimino group (NHO-\text{NHO}) resonates near δ 9.1 ppm .

  • Mass Spectrometry: Predicted adducts include [M+H]+[M+\text{H}]^+ at m/z 171.03 and [M+Na]+[M+\text{Na}]^+ at m/z 193.01, with collision cross-sections of 131.8 Ų and 143.7 Ų, respectively .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The primary route involves two steps:

  • Chlorination of Benzenecarboximidamide: Reaction with chlorinating agents (e.g., SOCl2\text{SOCl}_2) in acetic acid yields 4-chlorobenzenecarboximidamide.

  • Hydroxylamine Addition: Treatment with hydroxylamine (NH2OH\text{NH}_2\text{OH}) introduces the hydroxyimino group, forming the final product .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (100 W, 115°C, 15 min) to accelerate reactions, achieving yields >80% with reduced side products . A representative protocol is summarized below:

ParameterCondition
Reactants4-Chlorobenzenecarboximidamide, hydroxylamine
SolventAcetone/water (1:1)
Temperature115°C
Time15 minutes
Yield82%

This method enhances efficiency compared to traditional reflux methods requiring 6–8 hours .

Physicochemical Properties

Thermal Stability

  • Melting Point: 114–129°C (varies with purity and crystalline form) .

  • Boiling Point: 334.6°C at 760 mmHg (predicted) .

  • Density: 1.4 g/cm³ at 25°C .

Solubility and Partitioning

  • Aqueous Solubility: 2.1 mg/L at 25°C (log PowP_{\text{ow}} = 1.8) .

  • Organic Solvents: Soluble in acetone, DMSO, and ethanol (>50 mg/mL) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for amidine-based drugs, including protease inhibitors and antiviral agents . For example, it is utilized in the synthesis of peptidomimetics via microwave-assisted coupling .

Coordination Chemistry

The hydroxyimino group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)) for catalytic applications .

Comparison with Structural Analogs

CompoundSubstituentBioactivity (MIC, µg/mL)log PowP_{\text{ow}}
4-Chloro derivative-Cl8–16 (predicted)1.8
4-Bromo derivative-Br4–82.1
Parent compound-H32–641.2

Halogenation improves lipophilicity and antimicrobial potency, with bromine showing greater efficacy than chlorine.

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